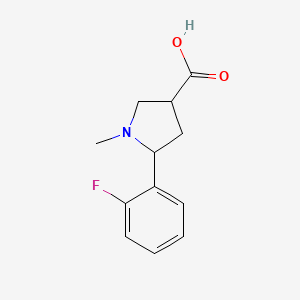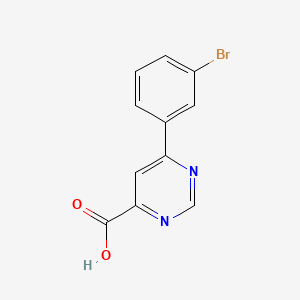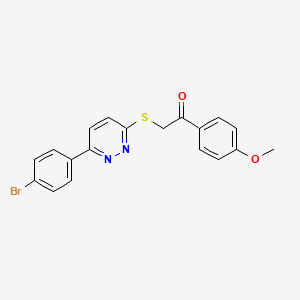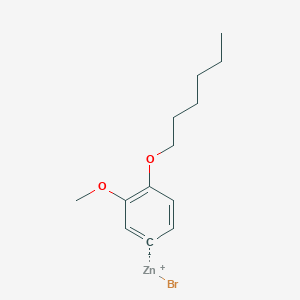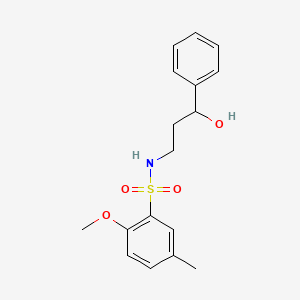
N-(3-hydroxy-3-phenylpropyl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-3-phenylpropyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines a hydroxyphenylpropyl group with a methoxy-methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-phenylpropyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-hydroxy-3-phenylpropylamine, which is then reacted with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) in solvents like dichloromethane or acetone.
Reduction: LiAlH4 in dry ether or THF (Tetrahydrofuran).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)-2-methoxy-5-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with amino acid residues, potentially inhibiting enzyme activity. The methoxy and methyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide
- N-(3-hydroxy-3-phenylpropyl)-2-(methylthio)benzamide
- N-(3-hydroxy-3-phenylpropyl)-4-methylbenzamide
Uniqueness
N-(3-hydroxy-3-phenylpropyl)-2-methoxy-5-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both hydroxy and methoxy groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C17H21NO4S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-13-8-9-16(22-2)17(12-13)23(20,21)18-11-10-15(19)14-6-4-3-5-7-14/h3-9,12,15,18-19H,10-11H2,1-2H3 |
InChI Key |
WRIOTVNNJMXOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14878967.png)

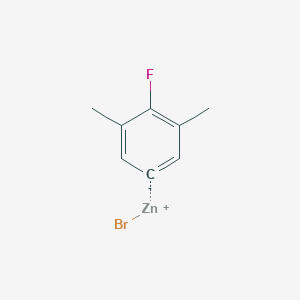

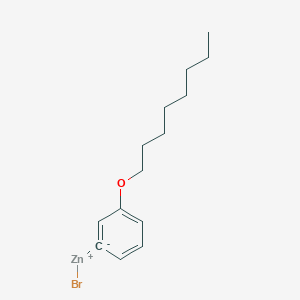
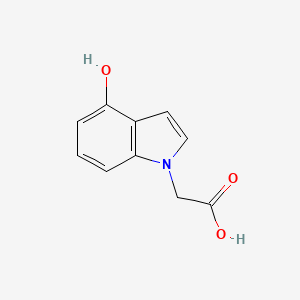
![(4,8-didodecoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B14878995.png)
![N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]benzamide](/img/structure/B14878996.png)
